2-(4-Ethynyl-4-hydroxypiperidin-1-yl)propanoic acid hydrochloride
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Overview
Description
2-(4-Ethynyl-4-hydroxypiperidin-1-yl)propanoic acid hydrochloride is a chemical compound with the molecular formula C10H15NO3·HCl It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethynyl-4-hydroxypiperidin-1-yl)propanoic acid hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Ethynyl Group: The ethynyl group is introduced via alkylation reactions using ethynylating agents.
Hydroxylation: The hydroxyl group is added through oxidation reactions, often using oxidizing agents like hydrogen peroxide or other suitable reagents.
Formation of the Propanoic Acid Moiety: The propanoic acid group is introduced through carboxylation reactions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethynyl-4-hydroxypiperidin-1-yl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen or the ethynyl carbon.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alkenes, alkanes.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Ethynyl-4-hydroxypiperidin-1-yl)propanoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Ethynyl-4-hydroxypiperidin-1-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues, while the hydroxyl and propanoic acid groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Hydroxy-4-methylpiperidin-1-yl)propanoic acid hydrochloride
- 2-(4-Ethynyl-4-methylpiperidin-1-yl)propanoic acid hydrochloride
- 2-(4-Hydroxy-4-ethynylpiperidin-1-yl)propanoic acid hydrochloride
Uniqueness
2-(4-Ethynyl-4-hydroxypiperidin-1-yl)propanoic acid hydrochloride is unique due to the presence of both ethynyl and hydroxyl groups on the piperidine ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications compared to similar compounds.
Properties
IUPAC Name |
2-(4-ethynyl-4-hydroxypiperidin-1-yl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3.ClH/c1-3-10(14)4-6-11(7-5-10)8(2)9(12)13;/h1,8,14H,4-7H2,2H3,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYTBRNZEOAWMIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCC(CC1)(C#C)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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